molecular formula C17H28O B3057841 6-Nonyl-2,4-xylenol CAS No. 85665-77-6

6-Nonyl-2,4-xylenol

Cat. No.: B3057841
CAS No.: 85665-77-6
M. Wt: 248.4 g/mol
InChI Key: BPZHOENCTZZEFP-UHFFFAOYSA-N
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Description

6-Nonyl-2,4-xylenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic structure with two methyl groups at the 2 and 4 positions and a nonyl group at the 6 position. This compound is known for its applications in various industrial processes and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nonyl-2,4-xylenol can be synthesized through the alkylation of 2,4-xylenol with nonyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the methylation of phenol using methanol in the presence of metal oxide catalysts. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Nonyl-2,4-xylenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Quinones and hydroquinones.

    Reduction: Alkylphenols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

6-Nonyl-2,4-xylenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nonyl-2,4-xylenol involves its interaction with cellular membranes and proteins. The hydroxyl group of the phenol moiety can form hydrogen bonds with proteins, disrupting their function. Additionally, the nonyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and exert its effects .

Comparison with Similar Compounds

Uniqueness: 6-Nonyl-2,4-xylenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nonyl group and two methyl groups on the phenolic ring makes it particularly effective in industrial applications and research settings.

Properties

IUPAC Name

2,4-dimethyl-6-nonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-4-5-6-7-8-9-10-11-16-13-14(2)12-15(3)17(16)18/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZHOENCTZZEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=CC(=C1O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234936
Record name 6-Nonyl-2,4-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85665-77-6
Record name 2,4-Dimethyl-6-nonylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85665-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nonyl-2,4-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nonyl-2,4-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nonyl-2,4-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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